

# Toxicokinetic comparison of Tetramethylenedisulfotetramine and picrotoxinin in mice.

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## Compound of Interest

Compound Name: **Tetramethylenedisulfotetramine**

Cat. No.: **B181443**

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## Toxicokinetic Face-Off: TETS vs. Picrotoxinin in a Murine Model

A comparative analysis of **Tetramethylenedisulfotetramine** (TETS) and picrotoxinin reveals stark contrasts in their toxicokinetic profiles in mice, despite a shared mechanism of action. This guide synthesizes key experimental data to illuminate the factors contributing to the significantly higher lethality of TETS.

Both TETS and picrotoxinin are potent convulsants that exert their effects by inhibiting  $\gamma$ -aminobutyric acid type-A (GABAA) receptors.<sup>[1][2]</sup> However, TETS is approximately 100 times more lethal than picrotoxin, the prodrug of picrotoxinin.<sup>[1][2]</sup> This dramatic difference in toxicity is not due to a disparity in their potency at the receptor level, but rather their divergent fates within the body.<sup>[1]</sup>

## Quantitative Toxicokinetic Parameters

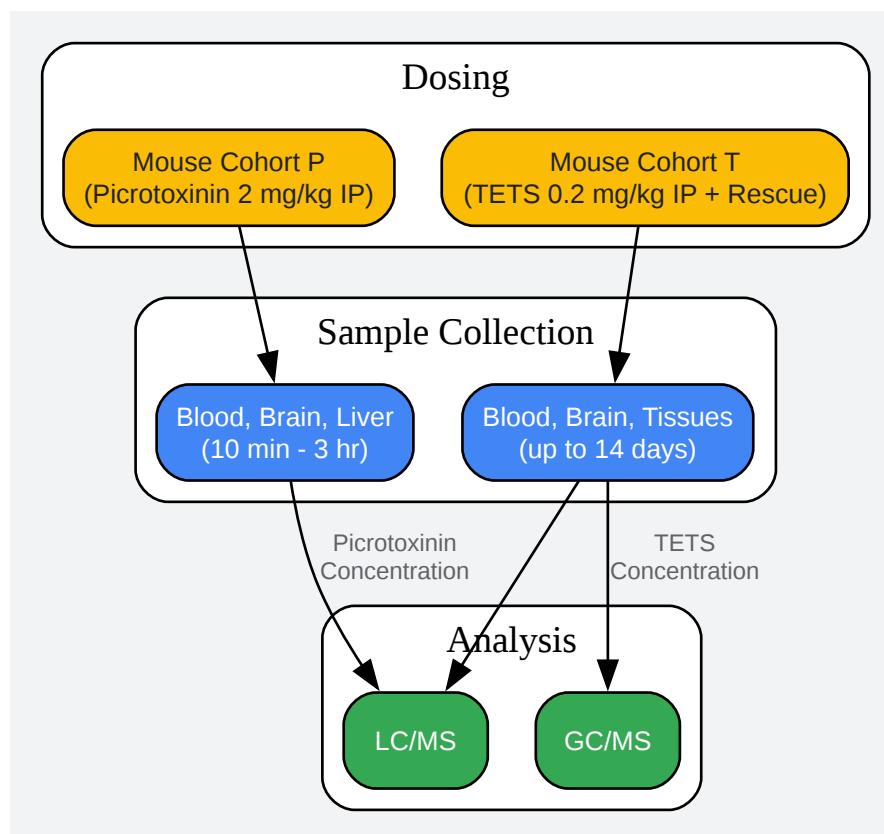
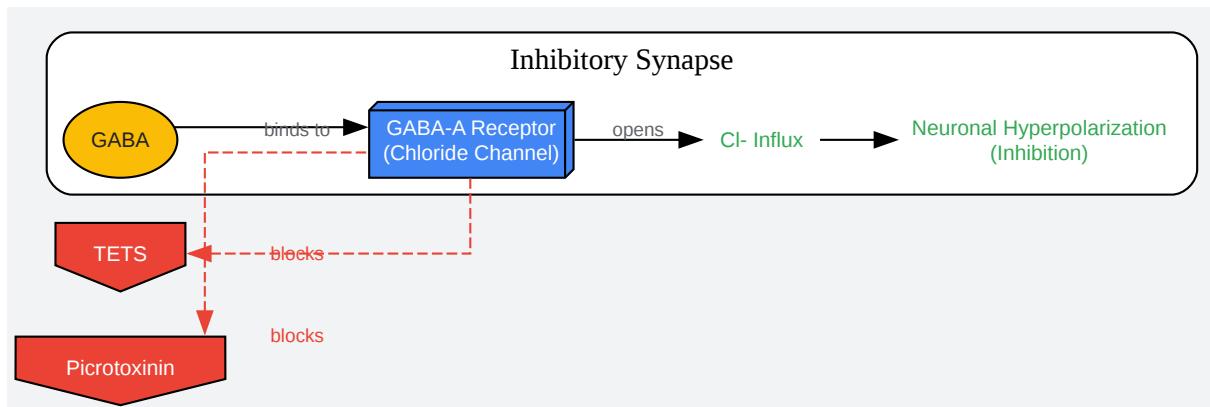
A direct comparison of the toxicokinetics of TETS and picrotoxinin following intraperitoneal administration in mice highlights their distinct properties. Picrotoxinin is characterized by rapid degradation and clearance, whereas TETS demonstrates remarkable persistence.<sup>[1][2]</sup>

| Parameter                             | Tetramethylenedisulfotetramine (TETS)   | Picrotoxinin                                       | Reference                               |
|---------------------------------------|---|--|---|
| LD50 (mice, intraperitoneal)          | 0.1–0.2 mg/kg   | 3–50 mg/kg (variable)                              | <a href="#">[1]</a>                     |
| In Vivo Half-life                     | Long; serum levels remain constant for 48 hours and slowly decline over 10 days | Short (~15 minutes)                                | <a href="#">[1]</a> <a href="#">[2]</a> |
| Metabolism                            | Not metabolized by liver microsomes   | Rapidly hydrolyzes to the inactive picrotoxic acid | <a href="#">[1]</a> <a href="#">[2]</a> |
| Brain Penetrance (Brain/Plasma Ratio) | High and persistent   | Moderate (~0.3) and quickly cleared                | <a href="#">[1]</a> <a href="#">[2]</a> |
| Plasma Protein Binding                | Not specified   | 50%  | <a href="#">[1]</a>                     |

## Mechanism of Action: GABAA Receptor Inhibition

Both TETS and picrotoxinin are non-competitive antagonists of the GABAA receptor, a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system.[\[1\]](#) [\[3\]](#) By blocking the chloride ionophore of the receptor, these compounds prevent the influx of chloride ions into neurons, thereby reducing the inhibitory effect of GABA and leading to hyperexcitability and seizures.[\[1\]](#)[\[2\]](#)

While both compounds target the same receptor, TETS exhibits a higher potency for certain GABAA receptor subtypes, specifically  $\alpha 2\beta 3\gamma 2$  and  $\alpha 6\beta 3\gamma 2$  receptors.[\[1\]](#)[\[4\]](#)



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